(2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
The compound "(2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" is a structurally complex small molecule featuring a methanone core linked to two distinct heterocyclic systems: a 2,5-dimethylfuran-3-yl group and a piperidine moiety substituted with a 1,2,4-oxadiazol-5-ylmethyl unit bearing a 2-fluorophenyl ring. Key structural attributes include:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often leveraged in medicinal chemistry for target engagement .
- Dimethylfuran: May influence electronic distribution and solubility, though its steric bulk could impact binding interactions.
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-13-10-17(14(2)27-13)21(26)25-9-5-6-15(12-25)11-19-23-20(24-28-19)16-7-3-4-8-18(16)22/h3-4,7-8,10,15H,5-6,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUDXMJAVWZKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, identified by its CAS number 1706316-07-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.4 g/mol. The structure features a dimethylfuran moiety connected to a piperidine ring substituted with a 2-fluorophenyl group and an oxadiazole derivative. This unique combination of functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.4 g/mol |
| CAS Number | 1706316-07-5 |
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,5-dimethylfuran exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown effectiveness against various bacterial strains in vitro. A study demonstrated that specific derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Cytotoxicity and Anticancer Potential
The compound's structural components hint at potential anticancer properties. Research involving related oxadiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For example, a study on related compounds indicated that they could induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.
The proposed mechanism for the biological activity of (2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves interactions with cellular receptors or enzymes that regulate key pathways in microbial growth and cancer progression. The presence of the oxadiazole ring is particularly noteworthy as it is known to enhance bioactivity through various mechanisms including enzyme inhibition and receptor modulation.
Case Studies
- Antimicrobial Screening : A study published in the Oriental Journal of Chemistry evaluated several derivatives of 2,5-dimethylfuran for their antimicrobial activity using standard bioassays. Results showed that certain compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assays : In another study focusing on oxadiazole derivatives, compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that some derivatives significantly reduced cell viability at micromolar concentrations .
Synthesis Methods
Synthesis of (2,5-Dimethylfuran-3-yl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be achieved through multi-step synthetic routes involving:
- Formation of Dimethylfuran : Starting from readily available precursors through cyclization reactions.
- Introduction of Piperidine and Oxadiazole Moieties : Utilizing reaction conditions that favor the formation of these functional groups while maintaining stability and yield.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences :
- Substituent Diversity: The target compound’s fluorinated oxadiazole-piperidine system contrasts with 7a/7b’s amino-thiophene groups, suggesting divergent target selectivity.
- Synthetic Routes: 7a/7b were synthesized using malononitrile/ethyl cyanoacetate, whereas the target compound’s synthesis (unreported in evidence) may require palladium-catalyzed couplings for oxadiazole formation.
Functional Implications of Structural Variations
- Oxadiazole vs. Thiophene : Oxadiazoles (target compound) are more resistant to oxidative metabolism than thiophenes (7a/7b), suggesting longer half-lives in vivo .
- Fluorine vs. Polar Groups: The fluorophenyl group may reduce metabolic clearance compared to 7a’s cyano group, which could be susceptible to enzymatic reduction.
- Piperidine vs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions affect yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring via cyclization of acylhydrazides with nitriles under acidic conditions. Subsequent alkylation of the piperidine moiety and coupling with the 2,5-dimethylfuran group requires controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or dichloromethane (DCM). Optimizing pH (e.g., neutral to slightly basic for oxadiazole formation) and using catalysts like EDCI/HOBt for amide bond formation can improve yields to >70% . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates.
Q. Which analytical techniques are most effective for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing furan vs. oxadiazole protons). Aromatic protons near fluorine in the 2-fluorophenyl group show splitting patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation. For example, similar compounds with oxadiazole-piperidine motifs exhibit chair conformations in crystal structures .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₃FN₃O₃: 408.1725).
- HPLC : Purity >95% achievable using C18 columns with acetonitrile/water mobile phases .
Q. What initial in vitro assays are recommended to evaluate biological activity?
- Methodology : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases, as oxadiazole derivatives often modulate these targets. Use fluorogenic substrates (e.g., AMC-tagged peptides) for high-throughput screening .
- Cellular Viability Assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) given the prevalence of fluorophenyl groups in antiproliferative agents .
- Solubility and Stability : Measure logP via shake-flask method and metabolic stability in liver microsomes to guide lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Methodology :
- Substituent Variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding and metabolic stability .
- Piperidine Modifications : Introduce methyl groups to the piperidine ring to enhance lipophilicity and blood-brain barrier penetration. Compare enantiomers via chiral HPLC if stereocenters exist .
- Prodrug Strategies : Esterify the methanone group to improve oral bioavailability, with hydrolysis studies in plasma .
Q. What strategies resolve discrepancies in biological activity data across assay models?
- Methodology :
- Assay Validation : Replicate conflicting results (e.g., IC₅₀ variations) using standardized protocols. For example, confirm target engagement via thermal shift assays or SPR binding kinetics .
- Off-Target Profiling : Use proteome-wide screens (e.g., affinity pulldown/MS) to identify unintended interactions, which may explain divergent cellular vs. enzymatic activity .
- Physicochemical Factors : Reassess solubility and aggregation tendencies (via dynamic light scattering) that may artifactually reduce activity in certain assays .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral Resolution : If intermediates are racemic, use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) to isolate desired enantiomers .
- Process Optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., oxadiazole cyclization) to improve reproducibility. Monitor reaction progress via inline FTIR .
- Crystallization Control : Seed crystallization with pure enantiomer templates to prevent racemization during final coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
